6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid
Overview
Description
6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, also known as moxifloxacin, is a synthetic antibiotic belonging to the fluoroquinolone class. It is commonly used to treat bacterial infections such as pneumonia, bronchitis, and sinusitis. Moxifloxacin works by inhibiting bacterial DNA synthesis, thus preventing the growth and replication of bacteria.
Scientific Research Applications
Fluorescent Chemosensors
Fluoroquinolone derivatives have been extensively studied for their applications as fluorescent chemosensors. These compounds, owing to their unique fluorophoric properties, are utilized in the development of highly selective and sensitive chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This capacity for high selectivity and sensitivity makes fluoroquinolone-based chemosensors invaluable in environmental monitoring, biomedical diagnostics, and research into molecular interactions and dynamics (P. Roy, 2021).
Environmental and Health Impact Studies
Research on fluorinated alternatives to perfluoroalkyl substances (PFAS) highlights the environmental and health implications of fluorochemicals, including fluoroquinolones. Studies focus on identifying and characterizing these alternatives to assess their environmental releases, persistence, and potential exposures to biota and humans. Such research is crucial for understanding the environmental behavior of fluoroquinolones and their analogs, facilitating risk assessment and management of these chemicals (Zhanyun Wang et al., 2013).
Antibacterial Agents
Fluoroquinolones, including those structurally related to the compound , are potent antibacterial agents with a broad spectrum of activity. These compounds are crucial in the fight against Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. Their role in treating bacterial infections and their potential as bioterrorist weapons underscore the importance of fluoroquinolones in both clinical and security contexts (Adilson D da Silva et al., 2003).
Pharmacokinetic Research
Fluoroquinolones have been the subject of comparative pharmacokinetic studies, providing insights into their absorption, distribution, metabolism, and excretion. Such research helps in understanding the therapeutic profiles of these compounds, guiding the optimization of dosing regimens to enhance efficacy while minimizing adverse effects. This is especially relevant for developing more effective and safer therapeutic agents for treating complex infections (M. Neuman, 1987).
Mechanism of Action
Target of Action
The primary target of the compound “6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid” is currently unknown. This compound is an impurity present in Norfloxacin , which is a fluorinated quinolone antibacterial agent . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Pharmacokinetics
As an impurity of Norfloxacin , its pharmacokinetic properties might be similar to those of Norfloxacin, but this needs to be confirmed by further studies.
properties
IUPAC Name |
6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19/h6-8,17H,2-5H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWWSGDZPMTGGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70459-07-3 | |
Record name | 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-FLUORO-1-METHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXW5GUD9BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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